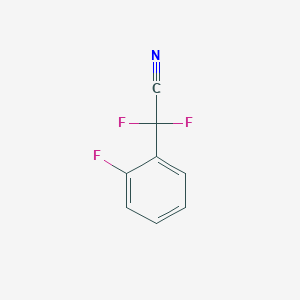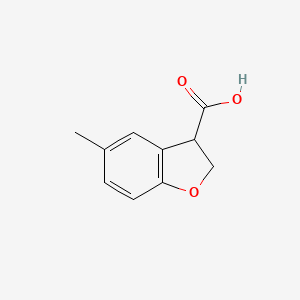
3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzyl bromide with isopropyl hydrazine, followed by cyclization with formamide under acidic conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of hydroxyl or oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
- 3-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
- 3-(2-methylphenyl)-5-(propan-2-yl)-1H-1,2,4-triazole
Uniqueness
3-(2-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the isopropyl group can affect the compound’s solubility and overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C11H12BrN3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,1-2H3,(H,13,14,15) |
Clave InChI |
HENKVSDNJONGLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=NN1)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)



![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)



![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)

![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)
![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)

